Antifungal MIC vs. Saccharomyces cerevisiae: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Outperforms N1‑Methyl and N1‑H Analogues
In a systematic QSAR study of 1‑benzylbenzimidazole derivatives, the minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae was determined for a panel of N1‑ and C2‑substituted analogues. The 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole congener exhibited an MIC of 12.5 µg mL⁻¹, whereas the corresponding 1‑methyl‑2‑(methylthio)‑1H‑benzimidazole showed an MIC of 50 µg mL⁻¹, and the 1‑unsubstituted 2‑(methylthio)‑1H‑benzimidazole was inactive at the highest concentration tested (MIC > 200 µg mL⁻¹) [REFS‑1]. The observed 4‑fold improvement in potency upon N‑benzylation is correlated with a log P increase of ~1.2 units, consistent with the QSAR‑derived parabolic lipophilicity‑activity relationship [REFS‑1].
| Evidence Dimension | In vitro antifungal potency (MIC) |
|---|---|
| Target Compound Data | MIC = 12.5 µg mL⁻¹ (S. cerevisiae) |
| Comparator Or Baseline | 1‑Methyl‑2‑(methylthio)‑1H‑benzimidazole: MIC = 50 µg mL⁻¹; 2‑(Methylthio)‑1H‑benzimidazole: MIC > 200 µg mL⁻¹ |
| Quantified Difference | 4‑fold lower MIC vs. N‑methyl analog; >16‑fold lower MIC vs. N‑unsubstituted analog |
| Conditions | Broth microdilution assay; Saccharomyces cerevisiae ATCC 9763; 30 °C, 48 h incubation; compounds dissolved in DMSO (final DMSO < 1% v/v). |
Why This Matters
Procurement of the specific N‑benzyl‑C2‑methylthio substitution is essential to retain the higher antifungal potency conferred by the optimal lipophilicity window; substitution with the more common N‑methyl or N‑H analogues yields a 4‑ to >16‑fold loss in activity.
- [1] Podunavac‑Kuzmanović, S. O.; Markov, S. L.; Barna, D. J. Relationship between the lipophilicity and antifungal activity of some benzimidazole derivatives. J. Theor. Comput. Chem. 2007, 6 (4), 687–698. DOI: 10.1142/S0219633607003441. View Source
